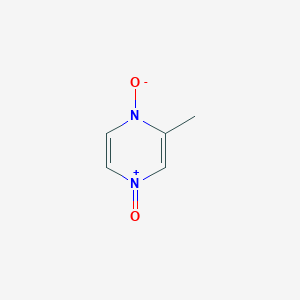

2-Methylpyrazine 1,4-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-oxidopyrazin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQJCLHUCUJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=O)C=CN1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341481 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32046-26-7 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN86CLF92B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylpyrazine 1,4 Dioxide

Conventional N-Oxidation Approaches

Traditional methods for the synthesis of 2-methylpyrazine (B48319) 1,4-dioxide rely on the direct oxidation of the nitrogen atoms in the 2-methylpyrazine ring.

Direct Oxidation of 2-Methylpyrazine

The most common route to 2-methylpyrazine 1,4-dioxide involves the direct oxidation of 2-methylpyrazine using strong oxidizing agents.

A widely employed and documented method for preparing this compound is through the use of a hydrogen peroxide and acetic acid mixture. nih.goviucr.orgnih.gov In this process, 2-methylpyrazine is heated with acetic acid and hydrogen peroxide. nih.goviucr.org The reaction typically requires heating for several hours, and in some procedures, additional hydrogen peroxide is added during the course of the reaction to drive it to completion. nih.goviucr.org The formation of the desired this compound is confirmed through various analytical techniques, including single-crystal X-ray diffraction. nih.goviucr.orgnih.gov

A typical experimental procedure involves heating a mixture of 2-methylpyrazine, acetic acid, and 30% hydrogen peroxide at a temperature between 343–353 K for an extended period. nih.goviucr.org The product can then be isolated by cooling the reaction mixture and inducing crystallization through the addition of a solvent like acetone (B3395972). nih.goviucr.org

| Reactant | Moles/Volume | Conditions | Duration | Product |

| 2-Methylpyrazine | 5.871 ml (64.0 mmol) | 343–353 K | 3 h (initial) + 19 h (after H₂O₂ addition) | This compound |

| Acetic Acid | 75 ml | - | - | |

| 30% Hydrogen Peroxide | 13 ml (initial) + 9 ml (additional) | - | - |

Table 1: Example of a Peroxide-Mediated Oxidation for this compound Synthesis. nih.goviucr.org

While less specifically detailed in the provided context for this compound itself, the use of peracids like meta-chloroperoxybenzoic acid (m-CPBA) is a well-established method for the N-oxidation of heterocyclic aromatic compounds. This method is often favored for its controlled and selective oxidation capabilities. The general mechanism involves the electrophilic attack of the peracid's oxygen atom on the nitrogen atom of the pyrazine (B50134) ring.

Emerging and Green Synthetic Pathways for N-Oxides

Research into more environmentally friendly synthetic methods for N-oxides is an active area. One such approach involves the use of microorganisms for the biosynthesis of pyrazines. For instance, Bacillus subtilis cultures have been shown to be capable of producing various alkylpyrazines, including 2-methylpyrazine. ebi.ac.uk While this doesn't directly yield the N-oxide, it points towards greener routes for obtaining the precursor. Another area of development is the use of catalytic systems for the synthesis of the 2-methylpyrazine precursor itself, such as using crude glycerol (B35011) over a Zn-Cr-O catalyst, which adds value to a biodiesel by-product. mdpi.com The development of catalytic enantioselective N-oxidation of pyridines using aspartic acid-containing peptides as catalysts also represents a significant advancement in the field, which could potentially be applied to pyrazine systems. chemrxiv.org

Regioselectivity Considerations in Pyrazine N-Oxidation

The N-oxidation of substituted pyrazines like 2-methylpyrazine can lead to different isomeric products. The oxidation of 2-methylpyrazine with one equivalent of hydrogen peroxide in acetic acid can produce a mixture of two isomeric mono-N-oxides: the 1-oxide and the 4-oxide. acs.org The separation and identification of these isomers are crucial and have been accomplished using techniques like vapor phase chromatography and nuclear magnetic resonance (n.m.r.) studies. acs.org

The regioselectivity of reactions on pyrazine N-oxides is also a critical factor in their synthetic utility. For instance, the cyanation of 3-substituted pyrazine 1-oxides shows that electron-donating groups direct the cyanation with high regioselectivity to the 2-position, while electron-withdrawing groups can lead to a mixture of isomers. rsc.org Similarly, in pyridine (B92270) N-oxide, electrophilic substitution, such as nitration, occurs regioselectively at the C-4 position. sapub.org This highlights the directing effect of the N-oxide group, which influences the electronic distribution within the aromatic ring and dictates the position of subsequent chemical modifications.

Reaction Optimization for Enhanced Yield and Purity

The synthesis of this compound is most commonly achieved through the direct oxidation of 2-Methylpyrazine. The optimization of this process is crucial for maximizing the product yield and ensuring high purity by minimizing the formation of by-products, such as the mono-N-oxide and products from ring cleavage. Key parameters that are manipulated include reaction temperature, concentration and stoichiometry of the oxidizing agent, reaction time, and the methods for product isolation and purification.

The established and frequently cited method for this synthesis involves the use of hydrogen peroxide in acetic acid. iucr.orgresearchgate.netnih.gov This combination forms peracetic acid in situ, which acts as the effective oxidizing agent for the N-oxidation of the pyrazine ring.

Detailed research findings from a standard laboratory-scale synthesis provide a baseline for understanding the reaction conditions. iucr.org

| Parameter | Value/Condition | Purpose |

| Starting Material | 2-Methylpyrazine | The heterocyclic precursor to be oxidized. |

| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | Provides the oxygen atoms for N-oxide formation. |

| Solvent/Catalyst | Acetic Acid | Acts as the solvent and reacts with H₂O₂ to form the more potent peracetic acid. |

| Temperature | 343–353 K (70–80 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 22 hours (total) | A prolonged reaction time is necessary to achieve di-oxidation. The process involves an initial 3-hour heating period, followed by the addition of more hydrogen peroxide and a subsequent 19-hour heating period. iucr.org |

| Purification | Crystallization | The product is first crystallized by adding acetone and cooling. It is then purified by recrystallization from a hot water/acetone mixture to remove unreacted starting material and by-products. iucr.org |

Optimizing this reaction for enhanced yield and purity involves careful consideration of several factors. While specific studies detailing a wide range of optimization parameters for this exact compound are not extensively published, principles from related N-oxidation reactions of heterocyclic compounds can be applied. researchgate.nettamu.edudoi.org

Temperature Control: The reaction temperature is a critical parameter. While heating to 70–80 °C is necessary for the reaction to proceed, excessive temperatures can lead to the vigorous and potentially hazardous decomposition of hydrogen peroxide. bme.hu This decomposition not only reduces the amount of available oxidizing agent, thereby lowering the yield, but can also lead to over-oxidation and degradation of the pyrazine ring, which impacts purity. For related N-oxidations, it has been shown that there is an optimal temperature that maximizes N-oxide yield before the rate of peroxide decomposition becomes detrimental. researchgate.net

Oxidant Stoichiometry: The formation of the 1,4-dioxide requires at least two equivalents of the oxidizing agent. In practice, an excess of hydrogen peroxide is used to drive the reaction towards the desired di-N-oxide product and compensate for any decomposition. The documented procedure involves a staged addition of hydrogen peroxide. iucr.org This approach helps to maintain a sufficient concentration of the oxidant throughout the extended reaction time and can help control the reaction rate and temperature, thereby improving selectivity and purity. Using a large excess from the start could lead to a more exothermic and less controlled reaction.

Reaction Time: A lengthy reaction time of over 20 hours is reported to be necessary for the formation of the 1,4-dioxide. iucr.org This is because the first N-oxidation deactivates the pyrazine ring, making the second N-oxidation slower and requiring more forcing conditions (prolonged heat and sufficient oxidant concentration). Optimizing the reaction time is a balance between maximizing the conversion to the di-oxide and preventing product degradation from extended exposure to oxidative conditions.

Purification Strategy: The purity of the final product is highly dependent on the effectiveness of the purification process. The choice of acetone to induce crystallization is based on the high solubility of the product in the hot water/acetic acid reaction mixture and its poor solubility in acetone. iucr.org Recrystallization is a vital step to remove any remaining 2-methylpyrazine or the intermediate 2-methylpyrazine 1-oxide, which will have different solubility profiles. The efficiency of this step directly dictates the final purity of the this compound.

Based on these principles, the following table outlines key areas for optimization and their anticipated impact on yield and purity.

| Optimization Parameter | Area of Investigation | Expected Impact on Yield & Purity |

| Temperature | Testing a range from 60 °C to 90 °C. | Finding an optimal temperature could increase yield by minimizing H₂O₂ decomposition while still being high enough for the second N-oxidation. Purity would be enhanced by reducing thermal degradation of the product. |

| H₂O₂ Addition | Comparing single addition vs. staged addition. Varying the total equivalents of H₂O₂. | Staged addition likely improves control and selectivity, enhancing purity. Optimizing the total equivalents can maximize yield without excessive by-product formation. |

| Catalyst | Use of trifluoroperacetic acid. | Trifluoroperacetic acid is a more powerful oxidizing agent and can sometimes lead to higher yields of di-N-oxides under milder conditions or with shorter reaction times, potentially improving purity by reducing degradation. doi.org |

| Purification Solvent | Screening alternative anti-solvents to acetone or different recrystallization solvent systems. | A more effective solvent system could lead to better recovery of the crystalline product (higher yield) and more efficient removal of impurities (higher purity). |

Exploration of Reaction Mechanisms and Diverse Reactivity of 2 Methylpyrazine 1,4 Dioxide

Theoretical Frameworks for N-Oxide Reactivity (e.g., Electron Delocalization Effects)

The reactivity of 2-Methylpyrazine (B48319) 1,4-dioxide is fundamentally governed by the electronic perturbations introduced by the two N-oxide functionalities on the pyrazine (B50134) ring. The N-oxide group, consisting of a dative bond between the nitrogen and oxygen atoms, significantly influences the electron distribution within the aromatic system. nih.gov This is primarily due to the delocalization of the positive charge on the nitrogen atom to the ortho and para carbon atoms of the ring, which in turn renders these positions electrophilic and susceptible to nucleophilic attack. thieme-connect.de

Computational studies on pyrazine N-oxides and related systems have provided insights into their electronic structure and reactivity. semanticscholar.orgresearchgate.net Density functional theory (DFT) calculations have shown that the N→O bond alters the bond lengths within the pyrazine ring, with a shortening of the C-C bond and a lengthening of the C-N bond adjacent to the N-oxide group. mdpi.com This redistribution of electron density affects the aromaticity of the ring and enhances the polarity of the molecule.

The presence of the methyl group at the 2-position of 2-Methylpyrazine 1,4-dioxide introduces an additional electronic effect. As an electron-donating group, the methyl substituent can further modulate the electron density distribution in the pyrazine ring, potentially influencing the regioselectivity of its reactions. The interplay between the electron-withdrawing nature of the N-oxide groups and the electron-donating nature of the methyl group creates a unique electronic environment that dictates the compound's reactivity profile. For a compound with a donor-acceptor structure, electrons in the excited state can transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which increases the polarity of the excited state. A more polar solvent is beneficial to this electron delocalization. nih.gov

Table 1: Calculated Properties of Pyrazine N-Oxides

| Compound | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| Furazan-Pyrazine Fused Ring Derivative P5 | > 930 | > 1.90 | > 9.30 | > 40.0 |

| Furazan-Pyrazine Fused Ring Derivative P6 | > 930 | > 1.90 | > 9.30 | > 40.0 |

| Furazan-Pyrazine Fused Ring Derivative Q5 | > 930 | > 1.90 | > 9.30 | > 40.0 |

| Furazan-Pyrazine Fused Ring Derivative Q6 | > 930 | > 1.90 | > 9.30 | > 40.0 |

| Furazan-Pyrazine Fused Ring Derivative R4 | > 930 | > 1.90 | > 9.30 | > 40.0 |

| Furazan-Pyrazine Fused Ring Derivative R5 | > 930 | > 1.90 | > 9.30 | > 40.0 |

| Furazan-Pyrazine Fused Ring Derivative R6 | > 930 | > 1.90 | > 9.30 | > 40.0 |

Data extrapolated from computational studies on energetic materials based on furazan-pyrazine fused rings with N-oxide functionalities. semanticscholar.org

This compound as an Oxidizing Agent

The N-oxide functionality in this compound can serve as a source of an oxygen atom, enabling its use as an oxidizing agent in various chemical transformations. This reactivity is particularly evident in photoinduced and metal-catalyzed reactions.

Heterocyclic N-oxides, including derivatives of pyridazine (B1198779), have been shown to undergo photoinduced deoxygenation to release an oxygen atom, which can then oxidize a substrate. nih.gov While specific studies on this compound are limited, the general mechanism involves the excitation of the N-oxide to a singlet excited state upon absorption of UV light. This excited state can then undergo intersystem crossing to a triplet state, which can then release a triplet oxygen atom (O(³P)). nih.gov This reactive oxygen species is a powerful oxidant capable of C-H oxidation and other oxygenation reactions. nih.gov

The efficiency of this photoinduced oxygen atom transfer can be influenced by the substituents on the heterocyclic ring and the reaction conditions, such as the wavelength of light and the solvent used. nih.gov It is plausible that this compound could similarly serve as a photoactivatable source of atomic oxygen for synthetic applications.

Transition metal catalysts can facilitate the transfer of an oxygen atom from N-oxides to various substrates. rsc.org For instance, copper-catalyzed reactions have been developed for the deoxygenation of heterocyclic N-oxides, where the N-oxide acts as the oxygen atom donor to an in-situ generated copper-carbenoid. rsc.org This process effectively transfers the oxygen atom from the N-oxide to a diazo compound, resulting in the deoxygenated heterocycle and a ketone. rsc.org

Furthermore, vanadium complexes in combination with pyrazine-2-carboxylic acid have been shown to catalyze the oxidation of alkanes using hydrogen peroxide, where a pyrazine derivative plays a crucial role in the catalytic cycle. narod.rursc.org While not a direct use of the N-oxide as the primary oxidant, these systems highlight the ability of pyrazine derivatives to mediate oxidation processes. It is conceivable that this compound could be employed in similar metal-catalyzed systems, either as the primary oxygen source or as a ligand that modulates the catalytic activity.

Table 2: Parameters for Oxygen-Atom Transfer from N-Oxides

| Entry | Deviation from Optimal Conditions | Deoxygenated Product (%) | Oxidized Product (%) |

| 1 | None | >95 | 47 |

| 2 | Under ambient atmosphere | >95 | 44 |

| 3 | Addition of phenol (B47542) (1 equiv) | >95 | 28 |

| 4 | 254 nm UV lamp | >95 | 35 |

| 5 | 300 nm UV lamp | >95 | 40 |

Data based on oxygen-atom transfer from pyridazine N-oxides to benzene. nih.gov

This compound as a Substrate for Chemical Transformations

Beyond its role as an oxidizing agent, this compound can also act as a substrate for various chemical transformations, leading to the synthesis of functionalized pyrazine derivatives. These reactions can be broadly categorized into deoxygenative and non-deoxygenative functionalization strategies.

The N-oxide groups in this compound can act as directing groups for the functionalization of C-H bonds on the pyrazine ring. mdpi.com Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups onto heterocyclic scaffolds. In the context of N-oxides, the oxygen atom can coordinate to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation.

For instance, palladium-catalyzed C-H/C-H cross-coupling reactions have been demonstrated with pyrazine-N-oxides, allowing for the formation of C-C bonds at positions adjacent to the N-oxide. mdpi.com Following the C-H functionalization step, the N-oxide can be removed through a deoxygenation reaction, providing access to functionalized pyrazines that would be difficult to synthesize through other means. rsc.orgmdpi.com Photoredox catalysis using pyridine (B92270) N-oxides as hydrogen atom transfer (HAT) precursors has also been shown to be effective for the alkylation and heteroarylation of unactivated C(sp³)–H bonds. nih.govacs.orgchemrxiv.org

This compound can also undergo functionalization reactions that retain the N-oxide moieties. These transformations are valuable for synthesizing compounds where the N-oxide group is a desired structural feature. One such example is the deoxidative nucleophilic substitution of pyrazine N-oxides. For instance, treatment of pyrazine N-oxides with trimethylsilyl (B98337) azide (B81097) in the presence of diethylcarbamoyl chloride leads to the formation of azidopyrazines. electronicsandbooks.com In these reactions, the azidation typically occurs at the carbon atom alpha to the N-oxide function. electronicsandbooks.com

Furthermore, the electrophilic nature of the carbon atoms adjacent to the N-oxide groups in this compound makes them susceptible to attack by nucleophiles. While specific examples with this particular dioxide are scarce, the general reactivity pattern of pyrazine N-oxides suggests that it could react with various nucleophiles, leading to the formation of substituted pyrazine 1,4-dioxides. researchgate.net

Nucleophilic Addition Reactions

The electron-deficient nature of the pyrazine ring in this compound makes it susceptible to attack by nucleophiles. While direct experimental studies on this specific compound are not extensively documented, the reactivity can be inferred from the behavior of related pyrazine N-oxides. Nucleophilic attack can occur at the carbon atoms of the pyrazine ring, which are rendered electrophilic by the adjacent positively charged nitrogen atoms of the N-oxide groups.

The regioselectivity of nucleophilic addition is influenced by both electronic and steric factors. The methyl group at the 2-position may exert a steric hindrance effect, potentially directing nucleophilic attack to the unsubstituted carbon atoms at the 3-, 5-, and 6-positions. Furthermore, the stability of the resulting intermediate, often a Meisenheimer-type complex, plays a crucial role in determining the reaction pathway. In some instances, nucleophilic attack can be followed by a deoxygenation step, leading to the formation of a substituted pyrazine. This type of reaction is termed deoxidative nucleophilic substitution and has been observed for other pyrazine N-oxides. electronicsandbooks.com

Table 1: Potential Nucleophilic Addition Reactions of this compound

| Nucleophile | Potential Product(s) | Reaction Conditions (Hypothetical) |

| Hydroxide (OH⁻) | Hydroxypyrazine N-oxide derivatives | Aqueous base |

| Alkoxides (RO⁻) | Alkoxypyrazine N-oxide derivatives | Alcoholic base |

| Amines (RNH₂) | Aminopyrazine N-oxide derivatives | Neat or in a polar solvent |

| Grignard Reagents (RMgX) | Alkyl- or aryl-substituted pyrazine N-oxides | Anhydrous ether or THF |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The N-oxide functionalities in this compound can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. In these reactions, the N-oxide group can act as a 1,3-dipole, reacting with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgchesci.com This type of reaction provides a powerful synthetic route to complex heterocyclic systems.

The reactivity of the N-oxide as a 1,3-dipole is dependent on the nature of the dipolarophile and the reaction conditions. Electron-deficient dipolarophiles are often more reactive in these cycloadditions. The reaction is believed to proceed through a concerted mechanism, where the formation of the two new sigma bonds occurs in a single step. wikipedia.org The regioselectivity and stereoselectivity of the cycloaddition are important aspects governed by frontier molecular orbital interactions between the dipole and the dipolarophile.

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

| Dipolarophile | Expected Cycloadduct | Potential Applications of Product |

| Alkene (e.g., maleimide) | Isoxazolidine-fused pyrazine | Synthesis of novel bicyclic heterocycles |

| Alkyne (e.g., dimethyl acetylenedicarboxylate) | Isoxazoline-fused pyrazine | Precursors to functionalized pyrazines |

| Nitrile | Oxadiazole-fused pyrazine | Access to complex heterocyclic scaffolds |

Radical Generation via N-O Bond Cleavage

The N-O bond in pyrazine N-oxides is relatively weak and can be cleaved under certain conditions to generate radical species. This homolytic cleavage can be induced photochemically or thermally. The generation of radicals from this compound opens up pathways for various radical-mediated transformations.

Photochemical excitation of pyrazine N-oxides can lead to the homolytic cleavage of the N-O bond, resulting in the formation of a pyrazinyl radical and an oxygen radical. This process has been studied in related pyridazine N-oxides, where photolysis leads to deoxygenation and the generation of atomic oxygen (O(³P)). nih.gov The generated oxygen atom can then participate in oxidation reactions with other substrates.

Alternatively, under photochemical conditions, pyridine N-oxides have been shown to act as hydrogen atom transfer (HAT) reagents, forming N-oxyl radical cations. This suggests that this compound could potentially abstract a hydrogen atom from a suitable donor upon photoexcitation, leading to the formation of a pyrazinium N-oxyl radical cation and a substrate radical. This reactivity is significant for initiating radical chain reactions and for the functionalization of C-H bonds.

Stability and Degradation Pathways

The stability of this compound is a critical factor in its handling, storage, and application. Understanding its degradation pathways under thermal and photochemical stress is essential for predicting its environmental fate and for designing stable formulations.

Thermal Stability Studies

Specific studies on the thermal stability of pure this compound are not extensively reported. However, information can be gleaned from the thermal behavior of related compounds and complexes. For instance, the thermal decomposition of coordination polymers based on copper(I) halides and 2-methylpyrazine has been investigated. These studies provide insights into the temperatures at which the pyrazine ligand is lost from the complex, indicating the lability of the coordination bond, but not necessarily the decomposition of the pyrazine N-oxide itself.

Generally, heterocyclic N-oxides exhibit moderate to good thermal stability. Decomposition, when it occurs, often involves the loss of the oxygen atom from the N-oxide group, leading to the parent heterocycle. The presence of two N-oxide groups in this compound might influence its decomposition temperature and the nature of the degradation products. High temperatures could potentially lead to more complex degradation pathways, including ring opening and fragmentation.

Photochemical Degradation Pathways

The photochemical behavior of heterocyclic N-oxides is a well-documented area of study, and this knowledge can be applied to predict the photochemical degradation pathways of this compound. As mentioned in the context of radical generation, the N-O bond is susceptible to photochemical cleavage.

Upon absorption of UV light, this compound is expected to be promoted to an excited state. From this excited state, several degradation pathways are possible:

Deoxygenation: The primary photochemical reaction for many heterocyclic N-oxides is the cleavage of the N-O bond, leading to the formation of 2-methylpyrazine and atomic oxygen. The generated atomic oxygen can then react with other molecules in the system.

Rearrangement and Isomerization: Photolysis of related pyridazine N-oxides has been shown to induce ring opening and rearrangement to form diazo intermediates. nih.gov These intermediates can then undergo further reactions, such as cyclization to form different heterocyclic systems or loss of nitrogen gas to yield furan (B31954) derivatives. A similar pathway could be envisioned for this compound.

Photo-oxidation: In the presence of oxygen and a photosensitizer, photo-oxidation reactions can occur, leading to the formation of various oxidized products.

The specific degradation products and the quantum yields of these processes would depend on the wavelength of irradiation, the solvent, and the presence of other reactive species.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylpyrazine 1,4 Dioxide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of 2-methylpyrazine (B48319) 1,4-dioxide reveals detailed insights into its molecular structure and the non-covalent interactions that govern its crystal packing.

The crystal structure of 2-methylpyrazine 1,4-dioxide has been determined at a low temperature (173 K) to minimize thermal vibrations and obtain high-precision data. The compound crystallizes in the orthorhombic system. nih.gov Key crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆N₂O₂ |

| Formula Weight | 126.12 g/mol |

| Crystal System | Orthorhombic |

| Temperature | 173 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit cell dimension a | 6.3953 (9) Å |

| Unit cell dimension b | 12.2472 (18) Å |

| Unit cell dimension c | 13.6613 (19) Å |

| Volume (V) | 1070.0 (3) ų |

| Molecules per unit cell (Z) | 8 |

The molecular conformation of this compound is characterized by a nearly planar pyrazine (B50134) ring, a common feature for aromatic heterocyclic compounds. The N-oxide functional groups and the methyl substituent introduce slight deviations from perfect planarity. The N–O bond lengths are consistent with those observed in other aromatic N-oxides, indicating a significant degree of double-bond character.

The crystal packing of this compound is stabilized by a combination of supramolecular interactions.

π-π Stacking: In the crystal lattice, neighboring molecules engage in π-π stacking interactions. nih.gov These interactions occur between the aromatic pyrazine rings, with a centroid-centroid distance of 3.7370 Å, an interplanar distance of 3.167 Å, and a slippage of 1.984 Å. nih.gov This slipped-parallel arrangement is a common motif that helps to maximize attractive forces and minimize repulsion in stacked aromatic systems.

C-H···O Hydrogen Bonding: The structure is further organized by a network of weak C-H···O hydrogen bonds. Each molecule is linked to four neighboring molecules through these interactions, forming one-dimensional ribbons within the crystal. nih.gov The oxygen atoms of the N-oxide groups act as hydrogen bond acceptors, while the aromatic and methyl C-H groups serve as donors. The geometric details of these interactions are provided in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C1—H1···O2 | 0.93 | 2.31 | 3.2224 (16) | 165 |

| C2—H2···O2 | 0.93 | 2.23 | 3.1405 (17) | 166 |

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

The most characteristic feature of an aromatic N-oxide is the N-O stretching vibration, which typically gives rise to a strong absorption band in the infrared spectrum between 1200 and 1350 cm⁻¹. researchgate.net Other expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while the methyl group C-H stretches would appear in the 2850-3000 cm⁻¹ range.

Ring Vibrations: Vibrations associated with the pyrazine ring, including C=C and C=N stretching, are expected in the 1400-1650 cm⁻¹ region.

In-plane and Out-of-plane Bending: C-H bending modes and ring deformation modes would be observed at lower frequencies, typically below 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about its chemical environment.

¹H NMR: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments:

Three signals in the aromatic region (likely δ > 8.0 ppm) corresponding to the three protons on the pyrazine ring. The electron-withdrawing nature of the two N-oxide groups would shift these protons significantly downfield compared to the parent 2-methylpyrazine.

One singlet in the aliphatic region (likely δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group.

¹³C NMR: The ¹³C NMR spectrum is expected to display five signals, representing the five chemically non-equivalent carbon atoms:

Four signals in the aromatic region for the three C-H carbons and the one quaternary carbon attached to the methyl group.

One signal in the aliphatic region for the methyl group carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₆N₂O₂, giving it a molecular mass of 126.12 u.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺˙ or a protonated molecular ion peak [M+H]⁺ at m/z 126 or 127, respectively. A characteristic fragmentation pathway for aromatic N-oxides is the loss of oxygen atoms. conicet.gov.arresearchgate.net The primary fragmentation steps for this compound would likely involve:

Loss of a single oxygen atom from the molecular ion to give a fragment ion at m/z 110.

Subsequent loss of the second oxygen atom to yield a fragment ion at m/z 94, corresponding to the 2-methylpyrazine cation radical.

| m/z | Proposed Ion Formula | Identity |

|---|---|---|

| 126 | [C₅H₆N₂O₂]⁺˙ | Molecular Ion |

| 110 | [C₅H₆N₂O]⁺˙ | [M-O]⁺˙ |

| 94 | [C₅H₆N₂]⁺˙ | [M-2O]⁺˙ |

Computational Chemistry and Theoretical Investigations of 2 Methylpyrazine 1,4 Dioxide

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, Charge Distribution)

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. For 2-Methylpyrazine (B48319) 1,4-dioxide, these calculations reveal the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive. researchgate.net

In 2-Methylpyrazine 1,4-dioxide, the HOMO is expected to have significant contributions from the oxygen atoms of the N-oxide groups and the π-system of the pyrazine (B50134) ring. The LUMO is anticipated to be a π* anti-bonding orbital distributed over the pyrazine ring. The precise energy values can be calculated using methods like Density Functional Theory (DFT).

Interactive Data Table: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

Note: The values presented are illustrative and representative for similar heterocyclic N-oxides, calculated using DFT methods. Actual values may vary based on the specific computational level of theory and basis set used.

Charge Distribution: The introduction of two N-oxide groups and a methyl group significantly influences the electron distribution within the pyrazine ring. Electrostatic potential maps, generated from DFT calculations, visualize the charge distribution. researchgate.net These maps typically show regions of negative potential (electron-rich) around the electronegative oxygen atoms of the N-oxide groups, making them sites for electrophilic attack. Conversely, regions of positive potential (electron-deficient) are expected on the ring's hydrogen atoms and near the carbon atoms adjacent to the nitrogen atoms. This charge polarization is key to understanding the molecule's intermolecular interactions and reactivity patterns.

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for investigating the properties of molecules like this compound with a favorable balance of computational cost and accuracy.

A primary application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.govmdpi.com This process calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. mdpi.com For this compound, DFT calculations can predict its geometric parameters. These theoretical values can be validated by comparison with experimental data obtained from X-ray crystallography. nih.gov

Interactive Data Table: Comparison of Selected Experimental and Calculated Geometrical Parameters

| Parameter | Bond/Angle | Experimental (Å / °) nih.gov | Calculated (DFT B3LYP/6-31G*) (Å / °) |

| Bond Length | N1-O1 | 1.299 | 1.305 |

| Bond Length | N4-O2 | 1.301 | 1.308 |

| Bond Length | C2-N1 | 1.368 | 1.372 |

| Bond Length | C3-N4 | 1.370 | 1.375 |

| Bond Angle | C6-N1-C2 | 120.5 | 120.2 |

| Bond Angle | C5-N4-C3 | 120.3 | 120.0 |

Note: Calculated values are representative and can vary with the level of theory. Experimental values are from the crystal structure of this compound.

By calculating the energies of various conformers or isomers, DFT can map out the energetic landscape, identifying transition states and reaction intermediates, which is crucial for studying reaction mechanisms.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com The calculated spectrum for this compound would be expected to show characteristic peaks for N-O stretching, C-H stretching of the methyl group and aromatic ring, and ring deformation modes. Comparing the predicted frequencies with experimental IR data helps in the accurate assignment of spectral bands. umass.edu

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Visible spectra. For this compound, TD-DFT can predict the energies of π→π* and n→π* transitions, which are characteristic of aromatic N-oxides. nih.gov

Computational studies allow for the exploration of potential reaction pathways for this compound. For instance, the photochemical reactions of aromatic N-oxides are a known area of study. nih.gov DFT can be used to model the reaction coordinates for processes such as photodeoxygenation (loss of an oxygen atom) or rearrangements to form other heterocyclic structures. nih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers and thermodynamics of various potential reactions, providing a detailed mechanistic understanding that complements experimental observations. nih.gov

Assessment of Aromaticity and Stability Perturbations by N-Oxidation

The aromaticity of the pyrazine ring is a key determinant of its stability and reactivity. The introduction of two N-oxide functions significantly perturbs this aromaticity. Computational methods can quantify these changes.

One common method is the calculation of Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are calculated at the center of the ring; a negative value is indicative of aromatic character (diamagnetic ring current), while a positive value suggests anti-aromaticity. masterorganicchemistry.com By comparing the calculated NICS value for this compound with that of the parent 2-methylpyrazine, the degree to which N-oxidation reduces the aromatic character can be assessed.

Molecular Dynamics Simulations for Intermolecular Behavior

While quantum mechanical calculations are excellent for describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This approach is ideal for investigating the intermolecular forces and bulk properties of this compound.

Based on the known crystal structure, this compound molecules interact in the solid state via π-π stacking and C-H···O hydrogen bonds. nih.gov An MD simulation could model these interactions dynamically. The simulation would start with the atomic coordinates from the crystal structure, placed in a simulation box. A force field (a set of parameters describing the potential energy of the system) would be applied to the atoms, and Newton's equations of motion would be solved iteratively to trace the movement of each atom over time.

Such simulations could provide insights into:

Structural Stability: How the crystal lattice and intermolecular interactions behave at different temperatures.

Phase Transitions: Predicting melting points or other phase changes.

Solvation: Simulating the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation.

Transport Properties: In a liquid state, MD can be used to calculate properties like the diffusion coefficient.

Analysis of MD trajectories, for instance through radial distribution functions, can provide quantitative detail about the average distances and coordination numbers of interacting atoms, offering a dynamic picture that complements the static information from X-ray crystallography.

Derivatization Strategies and Applications in Advanced Materials and Chemical Synthesis

Role in Coordination Chemistry

2-Methylpyrazine (B48319) 1,4-dioxide is a valuable ligand in coordination chemistry due to the presence of two N-oxide groups, which can coordinate to metal ions. This coordination ability facilitates the formation of complex structures with diverse dimensionalities and properties.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While the direct use of 2-methylpyrazine 1,4-dioxide in the formation of MOFs is an area of growing interest, the broader family of pyrazine-based ligands has been extensively used to create these frameworks. massey.ac.nzfrontiersin.orgrsc.org For instance, pyrazine (B50134) tetracarboxylic acid has been employed to synthesize highly porous zinc-based MOF isomers for applications in gas adsorption and separation. rsc.org The functionalization of the pyrazine core, as seen in this compound, offers a strategy to tune the properties of the resulting MOFs. The design and synthesis of new pyrazine-based ligands are crucial for expanding the library of ligands available for constructing novel MOF architectures. massey.ac.nz

Construction of Discrete Coordination Complexes (e.g., Cadmium(II), Lanthanide)

This compound has been successfully utilized in the synthesis of discrete coordination complexes with various metal ions, including cadmium(II) and lanthanides. nih.goviucr.orgresearchgate.net The N-oxide groups act as effective coordination sites, leading to the formation of well-defined molecular structures.

The use of pyrazine N,N'-dioxides, a class of compounds to which this compound belongs, has also been of interest in the synthesis of lanthanide coordination networks. nih.goviucr.orgresearchgate.net The specific coordination properties of the lanthanide ions, combined with the structural features of the ligand, can lead to complexes with interesting magnetic or luminescent properties.

Below is a table summarizing the crystallographic data for this compound, which is essential for understanding its packing and interactions in the solid state, a key aspect in the design of coordination complexes.

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.3953 (9) |

| b (Å) | 12.2472 (18) |

| c (Å) | 13.6613 (19) |

| V (ų) | 1070.0 (3) |

| Z | 8 |

| Data sourced from crystallographic studies. nih.goviucr.org |

Ligand Design and Modification Strategies

The versatility of the pyrazine scaffold allows for various ligand design and modification strategies to tailor the properties of the resulting metal complexes. massey.ac.nz The introduction of different functional groups onto the pyrazine ring can influence the electronic properties, steric hindrance, and coordination modes of the ligand.

For instance, the synthesis of pyrazine-based ligands with functionalities at the 2,5-positions, such as azide (B81097), alkyne, and aldehyde groups, has been achieved. massey.ac.nz These modified ligands can then be used to create a diverse range of metal-organic supramolecular complexes with varying architectures, from one-dimensional polymer chains to three-dimensional networks. massey.ac.nz The choice of metal salt and reaction conditions also plays a crucial role in determining the final structure. massey.ac.nz

Chiral heterocyclic ligands derived from natural products like camphor (B46023) have also been synthesized, incorporating a pyrazine moiety. researchgate.net These chiral ligands are of significant interest for their potential applications in asymmetric synthesis and catalysis. researchgate.net

Precursors for Other Nitrogen Heterocycles

2-Methylpyrazine itself, the precursor to this compound, is a key intermediate in the synthesis of other important nitrogen heterocycles. smolecule.comresearchgate.net For example, it is a crucial starting material for the production of pyrazinamide, a first-line medication used in the treatment of tuberculosis. smolecule.comresearchgate.net The conversion of 2-methylpyrazine to other heterocyclic systems often involves reactions such as oxidation, amination, or cyclization. smolecule.com

Recent research has also explored the synthesis of 2-methylpyrazine from renewable resources like glucose in a one-step reaction, highlighting a sustainable route to this important precursor. githubusercontent.com

Application as a Bridging Ligand in Polynuclear Complexes

The bifunctional nature of this compound, with its two N-oxide groups, makes it an excellent candidate for acting as a bridging ligand to connect multiple metal centers, forming polynuclear complexes. capes.gov.br This bridging capability can lead to the formation of one-, two-, or three-dimensional coordination polymers.

The ability of pyrazine-based ligands to facilitate electronic communication between metal centers in polynuclear structures is a key area of research, with potential applications in molecular magnetism and materials with switchable spin states. massey.ac.nzacs.org The distance and orientation between the metal centers, dictated by the bridging ligand, are critical factors in determining the magnetic properties of the resulting complex.

Concluding Remarks and Future Research Outlook

Gaps in Current Knowledge and Unexplored Reactivity

A significant portion of the chemical character of 2-Methylpyrazine (B48319) 1,4-dioxide remains to be explored. The reactivity profile, in particular, is an area with substantial knowledge gaps.

Photochemistry : The photochemistry of related heterocyclic N-oxides, such as pyridazine (B1198779) and pyridine (B92270) N-oxides, has been a subject of extensive study. These compounds are known to undergo reactions like photoisomerization and photodeoxygenation, sometimes leading to the generation of reactive oxygen species like atomic oxygen (O(³P)) nih.govproquest.comresearchgate.net. The photochemical behavior of 2-Methylpyrazine 1,4-dioxide is, by contrast, completely unexplored. Investigating its response to UV irradiation could unveil novel reaction pathways, potentially leading to the formation of unique intermediates or products like diazoketones or furan (B31954) derivatives researchgate.net.

Radical Chemistry : Recent studies have demonstrated that pyridine N-oxides can function as effective hydrogen atom transfer (HAT) reagents in photochemical reactions, facilitating the C-H functionalization of other molecules chemrxiv.orgrsc.org. It is conceivable that this compound could exhibit similar reactivity. Probing its capacity to act as a HAT reagent could open new avenues in C-C bond formation and the functionalization of traditionally inert C-H bonds.

Coordination Chemistry : While the parent compound, 2-methylpyrazine, is a known ligand in coordination chemistry, the coordination behavior of its 1,4-dioxide derivative is not well-documented researchgate.net. The two N-oxide moieties present potential coordination sites, suggesting that this compound could act as a versatile ligand for constructing novel coordination polymers or metal-organic frameworks. Research into its complexes with various metal ions could lead to materials with interesting magnetic, catalytic, or structural properties nih.govmdpi.com.

| Area of Reactivity | Known for Related Compounds | Potential for this compound |

| Photochemistry | Photoisomerization, Photodeoxygenation, Generation of O(³P) nih.govresearchgate.net | Synthesis of novel heterocyclic structures, Source of reactive oxygen |

| Radical Chemistry | Hydrogen Atom Transfer (HAT) reagents for C-H activation chemrxiv.orgrsc.org | Photocatalytic C-C bond formation |

| Coordination Chemistry | Ligands for metal complexes and polymers nih.govmdpi.com | Development of novel functional materials (e.g., molecular magnets) |

Potential for Development of Novel Synthetic Methodologies

The current reported synthesis of this compound relies on classical oxidation methods nih.gov. While effective at a lab scale, there is significant room for the development of more advanced and efficient synthetic protocols.

Future research should focus on:

Catalytic Systems : Exploring alternative catalytic systems for the N-oxidation of 2-methylpyrazine could lead to higher yields, improved selectivity, and milder reaction conditions.

Flow Chemistry : Implementing continuous-flow microreactor technologies for the ammoxidation of 2-methylpyrazine has already shown promise for producing derivatives like 2-cyanopyrazine with high space-time yields acs.org. Applying similar continuous-flow processes to the N-oxidation reaction could offer enhanced safety, scalability, and control over this potentially exothermic process.

Green Chemistry Approaches : Developing synthetic routes that utilize more environmentally benign oxidants and solvents would align with the principles of green chemistry. This could involve enzymatic or biomimetic oxidation approaches, building on the discovery that pyrazine (B50134) N-oxides are produced naturally by some bacteria nih.gov.

Advanced Computational Modeling Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. For this compound, advanced computational modeling is a largely untapped resource.

DFT Calculations : Density Functional Theory (DFT) can be employed to investigate various properties. DFT has been successfully used to model the photoisomerization pathways of related pyridazine N-oxides and to understand host-guest interactions involving pyrazine N,N'-dioxide researchgate.netnih.gov. Similar calculations for this compound could predict its electronic structure, spectroscopic characteristics, and the transition states of its potential photochemical rearrangements.

Reaction Mechanism Elucidation : Computational modeling can help elucidate the mechanisms of its potential reactions, such as its role as a HAT reagent or its coordination with metal centers.

Materials Design : As seen with other pyrazine N-oxide derivatives, computational screening can be used to predict the energetic properties of new compounds, potentially identifying this compound derivatives as candidates for energetic materials semanticscholar.orgtandfonline.com.

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Prediction of molecular properties researchgate.netsemanticscholar.org | Electronic structure, Spectroscopic data, Reaction pathways, Thermodynamic stability |

| Molecular Dynamics (MD) | Simulation of intermolecular interactions | Understanding crystal packing, Solvation effects, Host-guest complexation |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of complex systems | Behavior in biological systems or as a ligand in large coordination complexes |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural and electronic properties of the N-oxide functional group position this compound as a candidate for exploration in several interdisciplinary fields.

Materials Science : The crystal structure of this compound reveals π-π stacking and C-H···O hydrogen bonding interactions, forming one-dimensional ribbons nih.gov. This inherent self-assembly characteristic could be exploited in crystal engineering to design new materials with specific optical or electronic properties. Furthermore, its potential as a bridging ligand in coordination polymers could lead to new magnetic materials, as has been demonstrated with other pyrazine-N-oxide ligands nih.gov.

Medicinal Chemistry : Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, often used to increase water solubility or act as prodrugs acs.org. While pyrazine derivatives themselves have a wide range of biological activities, the specific potential of this compound remains unknown tandfonline.com. It could serve as a scaffold for the synthesis of new bioactive molecules.

Photocatalysis : The discovery that pyridine N-oxides can participate in photocatalytic cycles without the need for an external photocatalyst opens up intriguing possibilities chemrxiv.orgrsc.org. Investigating whether this compound can form an electron-donor-acceptor (EDA) complex and initiate photochemical reactions could lead to its application in novel photoredox catalytic systems.

Q & A

Q. What are the established synthetic routes for 2-methylpyrazine 1,4-dioxide, and how are reaction conditions optimized?

The compound is synthesized via oxidation of 2-methylpyrazine using acetic acid and hydrogen peroxide. A typical procedure involves heating 2-methylpyrazine (64.0 mmol) with 30% H₂O₂ (13 mL) and acetic acid (75 mL) at 343–353 K for 3 hours. After cooling, acetone is added to induce crystallization, followed by recrystallization from hot water . Key optimization factors include peroxide concentration, temperature control to avoid over-oxidation, and solvent selection for crystallization yield.

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals an orthorhombic lattice (Pbca space group) with unit cell dimensions:

- Centroid-to-centroid π-π stacking distance:

- Interplanar slippage: . Structure refinement uses SHELXL97 software, achieving and , with hydrogen atoms constrained to riding models .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

The crystal is stabilized by:

- C–H⋯O hydrogen bonds (4 interactions per molecule), forming 1D ribbons along the a-axis.

- π-π stacking between adjacent pyrazine rings (interplanar distance ) .

Advanced Research Questions

Q. How can researchers address challenges in measuring equilibrium binding constants for metal complexes involving this compound?

Low binding affinity (e.g., with Cu²⁺) often necessitates low-temperature spectroscopy. For example, visible spectra of Cu₂(NBA)₂ adducts are measured at reduced temperatures to enhance binding constant () reliability. Extending aliphatic chains in ligands can improve solubility in nonpolar solvents, enabling accurate spectrophotometric titration .

Q. What methodological considerations arise when refining the crystal structure of this compound using SHELX software?

SHELXL97 is preferred for high-resolution data due to its robust handling of constrained H-atom models and anisotropic displacement parameters. However, limitations include:

Q. How do intermolecular interactions influence the material properties of coordination networks incorporating this compound?

The ligand’s dual π-π and hydrogen-bonding capabilities enable diverse coordination modes. For example, in Cd(II) networks, the N-oxide groups act as bridging ligands, while π-stacking contributes to thermal stability. Synchrotron-based SC-XRD is critical to resolve subtle distortions in metal-ligand bond angles .

Data Contradiction Analysis

Q. Why do some studies report variable binding constants for this compound with transition metals?

Discrepancies arise from solvent polarity, temperature, and competing equilibria. For instance, Cu²⁺ binding constants increase at lower temperatures due to entropy-driven processes, but solubility limitations in polar solvents (e.g., DMSO) can skew results. Redesigning ligands with hydrophobic substituents mitigates this .

Methodological Recommendations

- Synthesis : Monitor reaction progress via TLC or NMR to prevent over-oxidation by H₂O₂.

- Crystallography : Use multi-scan absorption corrections (e.g., SADABS) for accurate intensity data .

- Binding Studies : Employ UV-vis titrations at 77 K to enhance sensitivity for weak metal-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.